molecular formula C11H10ClNO3 B14866361 1-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid

1-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B14866361
M. Wt: 239.65 g/mol
InChI Key: HKWILDFNKIHHTJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with pyrrolidine-2,5-dione under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-5-oxopyrrolidine-2-carboxylic acid
  • 1-(4-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid
  • 1-(4-Methylphenyl)-5-oxopyrrolidine-2-carboxylic acid

Comparison: 1-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl-substituted analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H10ClNO3/c12-7-1-3-8(4-2-7)13-9(11(15)16)5-6-10(13)14/h1-4,9H,5-6H2,(H,15,16)

InChI Key

HKWILDFNKIHHTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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